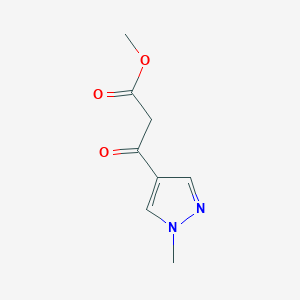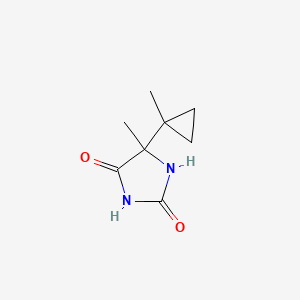![molecular formula C9H6ClNO3 B1432509 Methyl 6-chlorobenzo[d]oxazole-2-carboxylate CAS No. 1538430-09-9](/img/structure/B1432509.png)
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-chlorobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring substituted with a chlorine atom at the 6th position and a carboxylate group at the 2nd position . The presence of these functional groups may influence its chemical properties and reactivity.Applications De Recherche Scientifique
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a related compound, has been synthesized and studied for its photochemistry and vibrational spectra. Research by Lopes et al. (2011) explored the low energy conformers of MCPIC in cryogenic matrices, and its photoisomerization to oxazole, indicating potential applications in understanding molecular conformations and photochemical reactions (Lopes et al., 2011).
Synthesis of Macrolides
Oxazoles, including closely related compounds to Methyl 6-chlorobenzo[d]oxazole-2-carboxylate, have been utilized in the synthesis of macrolides. Wasserman et al. (1981) demonstrated that oxazoles could be used as activated carboxylates in the synthesis of complex macrolides, highlighting their potential in organic synthesis and pharmaceutical applications (Wasserman et al., 1981).
Fluorescent Probes in Peptides
Ferreira et al. (2010) investigated the preparation of various oxazole-4-carboxylates, which were used as fluorescent probes in peptides. This research indicates the potential use of similar compounds in biochemistry and molecular biology for studying peptide structures and dynamics (Ferreira et al., 2010).
Photocleavable Protecting Groups
Research on oxobenzopyrano[6,7-d]oxazoles by Gonçalves et al. (2010) suggests the use of related oxazole compounds as photocleavable protecting groups. This application is significant in synthetic chemistry for controlling reactions and protecting sensitive functional groups (Gonçalves et al., 2010).
Antibacterial Activities
A study by Cooper et al. (1990) on quinolones containing oxazole and other heterocyclic substituents, including a close relation to this compound, revealed significant antibacterial activity. This research underscores the potential pharmaceutical applications of oxazole derivatives in developing new antibiotics (Cooper et al., 1990).
Propriétés
IUPAC Name |
methyl 6-chloro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIFELSKOYSNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)

